molecular formula C12H10ClNO2 B15212589 Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester CAS No. 59181-16-7

Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester

Cat. No.: B15212589
CAS No.: 59181-16-7
M. Wt: 235.66 g/mol
InChI Key: ORGRPQHRLRUWKA-UHFFFAOYSA-N
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Description

Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyrrole ring

Preparation Methods

The synthesis of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve nitration, reduction, and subsequent cyclization steps to form the desired pyrrole ring. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.

    Pyrrole derivatives: Similar to ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate, pyrrole derivatives are important in medicinal chemistry and organic synthesis.

    Cycloheptane derivatives: These compounds share the cycloheptane ring structure and are studied for their unique chemical properties.

The uniqueness of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate lies in its specific combination of a cycloheptane ring fused with a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

59181-16-7

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3

InChI Key

ORGRPQHRLRUWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C1=CC=CC=C2)Cl

Origin of Product

United States

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